2-Methyl-6-(5-methyl-2-imidazolyl)pyridine
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Overview
Description
2-Methyl-6-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with 5-methylimidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(5-methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
2-Methyl-6-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features.
2-Methylimidazole: Shares the imidazole ring but lacks the pyridine component.
6-Methylpyridine: Contains the pyridine ring but lacks the imidazole component.
Uniqueness
2-Methyl-6-(5-methyl-2-imidazolyl)pyridine is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-6-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-7-4-3-5-9(12-7)10-11-6-8(2)13-10/h3-6H,1-2H3,(H,11,13) |
InChI Key |
JHCGYBNYNNEBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=C(N2)C |
Origin of Product |
United States |
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